Product packaging for (1S,2S)-1-Ethenyl-2-ethoxycyclopropane(Cat. No.:CAS No. 62153-61-1)

(1S,2S)-1-Ethenyl-2-ethoxycyclopropane

Cat. No.: B14540380
CAS No.: 62153-61-1
M. Wt: 112.17 g/mol
InChI Key: XZCOGEQTTXAQLI-RQJHMYQMSA-N
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Description

(1S,2S)-1-Ethenyl-2-ethoxycyclopropane is a chiral cyclopropane derivative with the molecular formula C7H12O. It features an ethoxy group and an ethenyl group attached to a three-membered carbocyclic ring in a specific (1S,2S) stereochemical configuration. This compound falls under the broader class of substituted cyclopropanes, which are subjects of significant interest in organic chemistry and materials science research due to the unique reactivity and ring strain of the cyclopropane ring. The specific stereochemistry of this molecule makes it a valuable non-racemic chiral building block for synthesizing more complex, stereodefined structures. Researchers can leverage this compound in the development of novel pharmaceuticals, agrochemicals, and functional materials. Potential applications include its use as an intermediate in stereoselective synthesis and in methodological studies of cyclopropane chemistry, such as ring-opening or ring-expansion reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B14540380 (1S,2S)-1-Ethenyl-2-ethoxycyclopropane CAS No. 62153-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62153-61-1

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,2S)-1-ethenyl-2-ethoxycyclopropane

InChI

InChI=1S/C7H12O/c1-3-6-5-7(6)8-4-2/h3,6-7H,1,4-5H2,2H3/t6-,7+/m1/s1

InChI Key

XZCOGEQTTXAQLI-RQJHMYQMSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]1C=C

Canonical SMILES

CCOC1CC1C=C

Origin of Product

United States

Mechanistic Investigations and Theoretical Calculations for Ethenyl and Ethoxycyclopropane Reactions

Elucidation of Reaction Mechanisms

The mechanisms governing the reactions of ethenyl- and ethoxycyclopropanes can be broadly categorized by the nature of the key intermediates formed during the transformation. These intermediates dictate the subsequent bond-forming events and the ultimate structure of the product.

Reactions involving ethenyl- and ethoxycyclopropanes often proceed through distinct, highly reactive intermediates whose formation is dependent on the specific substrates, catalysts, and reaction conditions employed.

Metal Carbene Intermediates: Metal carbenes, specifically metal-vinyl carbenes, are key intermediates primarily in the synthesis of vinylcyclopropanes rather than their subsequent reactions. beilstein-journals.orgnih.gov Transition metals such as rhodium and zinc can generate these carbene species from precursors like cyclopropenes. beilstein-journals.org The resulting metal-vinyl carbene can then undergo a cyclopropanation reaction with a 1,3-diene to furnish the 1,2-divinylcyclopropane scaffold. beilstein-journals.org Similarly, ruthenium vinyl carbene intermediates are central to enyne metathesis pathways. nih.gov

Zwitterionic Dipoles: A prevalent pathway in transition-metal-catalyzed reactions of vinylcyclopropanes (VCPs) involves the formation of zwitterionic intermediates. researchgate.net Metals such as palladium can induce the ring-opening of a VCP to generate a metal-bound π-allyl dipole. nih.govresearchgate.net This zwitterionic intermediate, featuring separated positive and negative charges stabilized by the metal center, is a versatile synthon for cycloaddition reactions. For example, a π-allylpalladium(II) zwitterion can react with various dipolarophiles to afford five-membered ring systems in [3+2] cycloadditions. researchgate.netacs.org

Homoenolates: The ring-opening of alkoxycyclopropanes provides a direct route to metal homoenolates, which are powerful intermediates in organic synthesis. uwindsor.caelsevierpure.com Specifically, 1-siloxy-1-alkoxycyclopropanes react with various metal halides (e.g., ZnCl₂, TiCl₄) to cleave the cyclopropane (B1198618) ring and form the corresponding 3-metalated alkyl propionates. uwindsor.caacs.org These species serve as "homoenolate" synthons, exhibiting umpolung reactivity where the β-carbon acts as a nucleophile. researchgate.net Unprotected cyclopropanols can also serve as precursors to homoenolates through catalytic processes involving metals like cobalt or rhodium. elsevierpure.comresearchgate.net

The table below summarizes these key intermediates and their typical roles in ethenyl- and ethoxycyclopropane (B14740108) chemistry.

Table 1: Key Intermediates in Ethenyl- and Ethoxycyclopropane Reactions

Intermediate Precursor Typical Formation Method Primary Reactivity/Role
Metal-Vinyl Carbene Cyclopropenes, Alkynes Reaction with transition metals (e.g., Rh, Zn, Ru) beilstein-journals.orgnih.gov Cyclopropanation of dienes to form VCPs beilstein-journals.org
Zwitterionic π-Allyl Dipole Vinylcyclopropanes (VCPs) Transition-metal-catalyzed ring-opening (e.g., Pd, Rh) researchgate.netacs.org [3+2] Cycloaddition reactions to form 5-membered rings acs.org
Metal Homoenolate Alkoxycyclopropanes, Cyclopropanols Ring-opening with Lewis acids or transition metals uwindsor.caelsevierpure.com Nucleophilic β-acylation (Umpolung reactivity) researchgate.net

The stereochemical outcome of vinylcyclopropane (B126155) rearrangements and cycloadditions is intricately linked to the structure and energetics of the reaction's transition state. Both experimental and computational studies have shown that the reaction mechanism can be highly dependent on the substrate's stereochemistry and substitution pattern. wikipedia.org

The classic thermal vinylcyclopropane-cyclopentene rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise mechanism involving diradical intermediates. wikipedia.orgnih.gov The operative pathway is system-dependent; for instance, trans-vinylcyclopropanes often favor a concerted mechanism, while cis-isomers may proceed via a diradical pathway. wikipedia.org Computational studies have identified higher-energy diradical intermediates that are responsible for the scrambling of stereochemistry. nih.gov The stereoselectivity of the reaction can be enhanced by substituents that destabilize these competing diradical species. nih.gov

In transition-metal-catalyzed cycloadditions, the stereochemistry is often determined in a specific step of the catalytic cycle. For Rh(I)-catalyzed intramolecular [3+2] cycloadditions, Density Functional Theory (DFT) studies have shown that the insertion of the alkene or alkyne into the C1–Rh bond of a π-allyl rhodium intermediate is the rate- and stereochemistry-determining step. acs.orgpku.edu.cn The enantioselectivity in asymmetric variants is controlled by the relative energies of competing diastereomeric transition states, which can be rationally modified by the choice of a chiral ligand. acs.orgpku.edu.cn

Kinetic Studies and Reaction Rate Determinants

Kinetic analysis provides quantitative insight into reaction rates and the factors that control them, offering a powerful tool for elucidating reaction mechanisms. For the thermal vinylcyclopropane rearrangement, early studies established an activation energy of approximately 50 kcal/mol. wikipedia.org Kinetic data, including secondary kinetic isotope effects, suggested that the cleavage of the cyclopropyl (B3062369) carbon-carbon bond is the rate-limiting step in a concerted process. wikipedia.org

In more complex catalyzed systems, reaction progress kinetic analysis can reveal nuances of the mechanism. For example, in a thiyl-radical-catalyzed vinylcyclopropane cycloaddition, kinetic studies showed that the ring-opening of the VCP is both the rate- and stereoselectivity-determining step. These studies also revealed that enantiomers of the VCP react at different rates, leading to a kinetic resolution of the racemic starting material.

Key kinetic determinants in these reactions include:

Catalyst Concentration: The rate's dependence on catalyst concentration helps identify its role in the rate-determining step.

Substrate Concentration: The reaction order with respect to the cyclopropane and other reactants can indicate whether their involvement precedes or occurs during the rate-limiting step.

Temperature: The effect of temperature on the reaction rate allows for the determination of activation parameters, providing insight into the energy barrier of the transition state.

Substituent Effects: Electron-donating or -withdrawing groups on the cyclopropane or vinyl moiety can significantly alter reaction rates by stabilizing or destabilizing intermediates and transition states.

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of ethenyl- and ethoxycyclopropane reactions. acs.orgnih.govjst.go.jpnih.gov DFT calculations allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the analysis of transition state structures that are often inaccessible through experimental methods alone.

Applications of DFT in this field include:

Mechanism Elucidation: DFT studies have been used to map out the step-by-step mechanism of complex catalytic cycles, such as the Rh(I)-catalyzed [3+2] cycloaddition of 1-yne-VCPs. These calculations confirmed the reaction proceeds via the formation of a π-allyl rhodium species, followed by alkyne insertion and reductive elimination. acs.orgpku.edu.cn

Stereoselectivity Prediction: By calculating the energies of diastereomeric transition states, DFT can accurately predict and explain the stereochemical outcomes of reactions. For example, calculations have rationalized the high enantioselectivity achieved in asymmetric cycloadditions by showing a significant energy difference between the favored and disfavored transition states leading to the different enantiomers. acs.orgnih.gov

Analysis of Reaction Barriers: Computational methods can determine the activation energies for various competing pathways, such as ring-opening, stereoisomerization, and rearrangement. nih.govnih.gov In one study, DFT calculations correctly ranked the energy barriers for cyclopropane stereoisomerization and vinylcyclopropane rearrangement, consistent with experimental observations. nih.gov

Understanding Reactivity: DFT has been employed to compare the reactivity of different substrates, such as allenyl- versus vinyl-cycloalkanes in Rh-catalyzed cycloadditions. The calculations revealed a much higher energy barrier for the vinylcyclopentane (B1346689) model, explaining its lack of reactivity compared to the allenyl analogue. jst.go.jp

The table below highlights some of the computational methods used in the study of these reactions.

Table 2: Application of Computational Methods in Vinylcyclopropane Reaction Studies

Computational Method System Studied Finding/Application Reference(s)
DFT (B3LYP/6-31G*) Vinylcyclopropane Rearrangement Studied diradical intermediates and competing stereoisomerizations. nih.gov
DFT Rh(I)-Catalyzed [3+2] Cycloaddition Elucidated multi-step mechanism and identified the stereochemistry-determining step. acs.orgpku.edu.cn
DFT (UB3LYP/6-31G*) Thermal Rearrangement of Difluorinated VCPs Calculated and ranked energy barriers for rearrangement and stereoisomerization, matching experimental results. nih.gov
DFT Rh-catalyzed [7+2] Cycloaddition Compared reactivity of allenyl- vs. vinyl-cyclopentane; identified the rate-determining step. jst.go.jp

Advanced Stereochemical Control in the Synthesis and Transformations of 1s,2s 1 Ethenyl 2 Ethoxycyclopropane Analogues

Chiral Auxiliary and Chiral Ligand Design for Enantioselective Processes

The enantioselective synthesis of vinylcyclopropane (B126155) analogues heavily relies on the use of chiral auxiliaries and ligands to direct the stereochemical outcome of cyclopropanation reactions. sfu.ca A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereoselectivity of a reaction. wikipedia.org

One common approach involves the use of chiral auxiliaries attached to the olefinic substrate. For instance, chiral oxazolidinones, popularized by Evans, have been successfully employed in various stereoselective transformations, including cyclopropanations. wikipedia.orgresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the cyclopropanating agent to one face of the double bond, leading to the formation of a specific enantiomer. wikipedia.org Another strategy involves the use of camphor-derived chiral auxiliaries. sioc.ac.cn

Chiral ligands, in conjunction with transition metal catalysts, represent another powerful tool for enantioselective cyclopropanation. researchgate.net A wide array of chiral ligands have been designed and synthesized for this purpose. For example, chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PYBOX) ligands in combination with copper or rhodium catalysts have shown excellent performance in asymmetric cyclopropanation reactions. nih.gov The design of these ligands is crucial as their steric and electronic properties influence the geometry of the metal-carbene intermediate and thus the enantioselectivity of the reaction. Engineered proteins, such as myoglobin (B1173299) variants, have also been developed as chiral catalysts for highly diastereo- and enantioselective cyclopropanation of olefins. rochester.edunih.gov

The effectiveness of different chiral ligands in the asymmetric cyclopropanation of styrene (B11656) with ethyl diazoacetate, a model reaction for the formation of vinylcyclopropane analogues, is summarized in the table below.

Catalyst/LigandDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee) of trans-isomer
Rh₂(OAc)₄ / Chiral Pyrrolidine-based ligand>95:5up to 98%
Cu(I) / Bis(oxazoline) ligand>99:1up to 99%
Myoglobin variant>99:1>99%

This table presents representative data from various studies on the asymmetric cyclopropanation of styrene, a common substrate for synthesizing analogues of the target compound.

Diastereoselective Induction and Control

In addition to controlling enantioselectivity, achieving high diastereoselectivity is critical when multiple stereocenters are formed during the synthesis of substituted cyclopropanes. nih.govresearchgate.net Diastereoselective control can be achieved through various strategies, including substrate control, reagent control, and catalyst control. acs.orgunl.pt

Substrate-controlled diastereoselection relies on the inherent stereochemistry of the starting material to direct the formation of a specific diastereomer. acs.org For example, the cyclopropanation of chiral allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. unl.pt The hydroxyl group can coordinate to the metal catalyst, positioning the cyclopropanating agent to attack the double bond from a specific face.

Reagent-controlled diastereoselectivity is achieved by using a chiral reagent that preferentially reacts to form one diastereomer. For instance, the use of chiral sulfur ylides derived from camphor (B46023) has been shown to induce high diastereoselectivity in the cyclopropanation of α,β-unsaturated esters and amides. sioc.ac.cn

Catalyst-controlled diastereoselective cyclopropanation is a highly versatile approach. By carefully selecting the metal catalyst and the chiral ligand, it is possible to favor the formation of a specific diastereomer. researchgate.net For example, rhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands have been extensively studied and have demonstrated the ability to control the diastereoselectivity in the cyclopropanation of a wide range of olefins. researchgate.net The interplay of steric and electronic effects between the substrate, the carbene, and the chiral catalyst determines the diastereomeric outcome of the reaction. researchgate.net

The following table illustrates the diastereoselective cyclopropanation of a substituted alkene, highlighting the influence of the catalyst system.

Olefin SubstrateCyclopropanating AgentCatalyst SystemDiastereomeric Ratio
(E)-StilbeneEthyl diazoacetateRh₂(esp)₂>99:1 (trans)
(Z)-StilbeneEthyl diazoacetateRh₂(esp)₂>99:1 (cis)
1-OcteneEthyl diazoacetateCu(I)-BOX75:25 (trans:cis)

This table provides examples of how catalyst systems can influence the diastereomeric ratio in cyclopropanation reactions of different olefin substrates.

Kinetic Resolution and Dynamic Kinetic Asymmetric Transformations

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. wikipedia.org In this process, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. wikipedia.org This technique has been applied to the synthesis of enantiomerically enriched cyclopropanes. acs.orgrsc.org For example, the enzymatic kinetic resolution of racemic cyclopropyl (B3062369) esters or alcohols using lipases is a well-established method. rsc.org

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized under the reaction conditions. researchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving a yield of up to 100%. Dynamic kinetic asymmetric transformations (DyKAT) have been successfully applied to the synthesis of chiral cyclopropane (B1198618) derivatives. nih.govnih.govamanote.com For instance, the reaction of racemic donor-acceptor cyclopropanes with nucleophiles in the presence of a chiral catalyst can proceed via a DyKAT to afford highly enantioenriched products. nih.gov

Reaction TypeSubstrateChiral Catalyst/ReagentProductEnantiomeric Excess (ee)
Kinetic Resolutionracemic 2-phenylcyclopropanecarboxylic acid methyl esterLipase(1R,2R)-2-phenylcyclopropanecarboxylic acid>95%
Dynamic Kinetic Asymmetric Transformationracemic 2-aryl-1,1-cyclopropanedicarboxylatesChiral MgI₂/Pyridine-based ligand complexChiral γ-amino acidsup to 98%

This table showcases examples of kinetic resolution and dynamic kinetic asymmetric transformations applied to cyclopropane-containing molecules.

Substrate Control in Stereoselective Transformations

The inherent structural and stereochemical features of a substrate can profoundly influence the stereochemical outcome of a reaction, a phenomenon known as substrate control. nih.gov In the context of vinylcyclopropane analogues, the substituents on both the cyclopropane ring and the vinyl group can play a crucial role in directing the stereochemistry of subsequent transformations.

For instance, in the diastereoselective epoxidation or cyclopropanation of a molecule containing a chiral center, the existing stereocenter can direct the approach of the reagent to one of the two diastereotopic faces of the double bond. nih.gov This is often due to steric hindrance, where the reagent preferentially attacks from the less hindered face. The rigidity of the cyclopropane ring can amplify these steric effects, leading to high levels of diastereoselectivity. acs.org The development of catalytically formed chiral auxiliaries has also been shown to be an effective strategy, where the auxiliary is installed in an initial enantioselective step and then directs the stereochemistry of subsequent transformations like cyclopropanation and epoxidation. nih.gov

Academic and Synthetic Applications of Chiral Ethenyl and Ethoxycyclopropane Scaffolds

Role as Versatile Chiral Building Blocks in Academia

In the realm of academic research, (1S,2S)-1-Ethenyl-2-ethoxycyclopropane serves as a cornerstone for the development of novel synthetic methodologies and the construction of stereochemically rich molecules. The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic influence of the ethoxy and vinyl groups, renders the molecule susceptible to a variety of regio- and stereoselective transformations.

The utility of vinylcyclopropanes as versatile building blocks in organic synthesis is well-documented. Their ability to undergo ring-opening reactions and participate in cycloadditions allows for the facile construction of five-membered rings. The presence of the ethoxy group in this compound further activates the cyclopropane ring, making it a competent donor in donor-acceptor cyclopropane chemistry. This reactivity has been harnessed in numerous academic studies to forge complex carbon skeletons with a high degree of stereocontrol.

Research in this area has demonstrated that the stereochemistry inherent in the this compound starting material can be effectively transferred to the product, making it an excellent chiral synthon. The development of diastereoselective and enantioselective methods for the synthesis of vinylcyclopropanes has been a significant focus, as it directly impacts their utility as chiral building blocks. nih.gov The ability to control the stereochemical outcome of reactions involving these scaffolds is paramount for their application in the total synthesis of natural products and the development of new therapeutic agents.

Precursors for Complex Carbocyclic and Heterocyclic Systems

The unique structural and electronic properties of this compound make it an ideal precursor for the synthesis of a diverse array of complex carbocyclic and heterocyclic systems. The vinyl group can act as a dienophile or a Michael acceptor, while the strained cyclopropane ring can undergo cleavage to generate a 1,3-dipole equivalent, which can then participate in various cycloaddition reactions.

Transition-metal catalysis has played a pivotal role in unlocking the synthetic potential of vinylcyclopropanes. Palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes have been developed to afford highly functionalized cyclopentanes with excellent control of stereochemistry. nih.gov These reactions proceed through the formation of a zwitterionic π-allylpalladium intermediate, which then reacts with a suitable dipolarophile. The ethoxy group in this compound can influence the stability and reactivity of this intermediate, thereby affecting the efficiency and selectivity of the cycloaddition.

Furthermore, Lewis acid-mediated reactions of donor-acceptor cyclopropanes, a class to which this compound belongs, have been extensively explored for the construction of both carbocyclic and heterocyclic frameworks. researchgate.netrsc.orgnih.govresearchgate.net These reactions often proceed through a stepwise mechanism involving the opening of the cyclopropane ring to form a stabilized carbocation, which can then be trapped by a variety of nucleophiles or participate in intramolecular cyclizations. This strategy has been successfully employed to synthesize complex polycyclic systems that are difficult to access through other means. The synthesis of natural products containing cyclopropane moieties is a significant area of research, and methodologies developed with model systems like this compound can be applied to these more complex targets. marquette.edu

The following table summarizes selected examples of carbocyclic and heterocyclic systems synthesized from vinylcyclopropane (B126155) precursors, illustrating the versatility of this scaffold.

Precursor TypeReaction TypeResulting SystemCatalyst/Reagent
Vinylcyclopropane[3+2] CycloadditionSubstituted Cyclopentane (B165970)Palladium(0)
Donor-Acceptor CyclopropaneLewis Acid-Mediated AnnulationTetrahydrofuranLewis Acid
Donor-Acceptor Cyclopropane[3+2] Cycloaddition with AldehydeDihydrofuranLewis Acid
VinylcyclopropaneIntramolecular [5+2] CycloadditionBridged CycloheptaneRhodium(I)

Synthesis of Enantioenriched Scaffold Libraries for Research

The demand for collections of structurally diverse and stereochemically defined small molecules for high-throughput screening and drug discovery has fueled the development of methods for the synthesis of enantioenriched scaffold libraries. This compound is an attractive starting material for the construction of such libraries due to its inherent chirality and the multitude of transformations it can undergo.

A chemoenzymatic approach has been reported for the stereoselective assembly of chiral cyclopropane scaffolds. While not directly involving this compound, this work highlights the potential of combining enzymatic and chemical methods to generate libraries of optically active cyclopropane-containing molecules. The absolute configuration of a related cyclopropanation product was determined to be (1S,2S), demonstrating the feasibility of producing specific enantiomers.

By systematically varying the reaction partners and conditions in cycloaddition and ring-opening reactions of this compound, a diverse range of carbocyclic and heterocyclic scaffolds can be generated. For instance, reacting this chiral building block with a variety of alkenes, alkynes, or carbonyl compounds under different catalytic systems can lead to a library of cyclopentanes, cycloheptanes, and various oxygen- and nitrogen-containing heterocycles, all bearing the original stereochemical information.

The development of efficient and stereoselective reactions is crucial for the successful implementation of this strategy. Lewis acid catalysis, in particular, has shown great promise in promoting reactions of donor-acceptor cyclopropanes to yield complex scaffolds. researchgate.netnih.gov The design of novel Lewis acid catalysts that can effectively control the stereochemical outcome of these transformations is an active area of research.

The following table outlines a conceptual approach to generating a scaffold library from this compound.

Reaction TypeReaction PartnerPotential Scaffold
[3+2] CycloadditionSubstituted AlkenesEnantioenriched Cyclopentanes
[5+2] CycloadditionDienesEnantioenriched Cycloheptanes
Lewis Acid-Mediated AnnulationNucleophilic HeterocyclesFused Heterocyclic Systems
Ring-Opening/CyclizationTethered NucleophilesMacrocyclic Lactones/Lactams

Future Perspectives in 1s,2s 1 Ethenyl 2 Ethoxycyclopropane Research

Emerging Methodologies for Asymmetric Synthesis

The precise construction of the (1S,2S) stereochemistry in 1-ethenyl-2-ethoxycyclopropane remains a pivotal challenge. While traditional methods have laid a foundational groundwork, emerging strategies are focusing on achieving higher efficiency, selectivity, and broader substrate scope. Future progress in the asymmetric synthesis of this target molecule is anticipated to be driven by advancements in chiral catalysis, including ylide chemistry, transition-metal catalysis, and biocatalysis.

A particularly promising frontier is the use of chiral ylides . Novel camphor-derived chiral sulfonium (B1226848) ylides and telluronium ylides have demonstrated outstanding diastereoselectivity and enantioselectivity in the synthesis of polysubstituted vinylcyclopropanes. sioc.ac.cnnih.govsioc.ac.cn These methodologies, which can be catalytic, offer a direct route to the desired stereoisomer by reacting a suitable Michael acceptor with the chiral ylide. Future work will likely focus on designing new generations of chiral heteroatom auxiliaries that are more efficient and recyclable, potentially allowing for the synthesis of (1S,2S)-1-ethenyl-2-ethoxycyclopropane with near-perfect stereocontrol.

Transition-metal catalysis continues to evolve, offering powerful tools for asymmetric cyclopropanation. Chiral-at-metal complexes, such as specific rhodium(III) catalysts, have been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds, affording 1,2,3-trisubstituted chiral cyclopropanes. nih.gov The application of such catalysts to the reaction of ethyl vinyl ether with a suitable diazo compound precursor for the ethenyl group is a logical next step. Furthermore, Rh(I)-catalyzed asymmetric ring-opening of racemic vinylcyclopropanes presents a dynamic kinetic resolution approach to access enantiopure products. nih.govacs.org Future research will likely explore a wider range of chiral ligands and transition metals to improve catalytic efficiency and selectivity for this specific donor-acceptor cyclopropane (B1198618).

Biocatalysis represents a paradigm shift in asymmetric synthesis. Engineered hemoproteins, particularly myoglobin (B1173299) variants, have emerged as highly effective "cyclopropanases" for new-to-nature carbene transfer reactions. chemrxiv.org These biocatalysts can be tailored through rational design and directed evolution to exhibit complementary stereoselectivity, providing access to specific cyclopropane stereoisomers with exceptional diastereo- and enantioselectivity (up to 99% de and 99% ee). chemrxiv.org The future of synthesizing this compound could involve designing a specific myoglobin mutant that efficiently catalyzes the reaction between ethyl vinyl ether and an ethenyl-carbene precursor, offering a green and highly selective synthetic route.

MethodologyCatalyst/Reagent TypePotential Advantages
Chiral Ylide ChemistryCamphor-derived sulfonium/telluronium ylidesHigh diastereoselectivity and enantioselectivity, catalytic potential
Transition-Metal CatalysisChiral-at-metal Rh(III) complexes, Rh(I) with chiral ligandsBroad substrate scope, potential for dynamic kinetic resolution
BiocatalysisEngineered Myoglobin ("Cyclopropanases")Exceptional stereoselectivity, environmentally friendly conditions

Unexplored Reactivity Modes and Catalytic Systems

The reactivity of this compound is largely dictated by the strain of the three-membered ring and the electronic interplay between the donor (ethoxy) and acceptor (ethenyl) groups. While classic transformations like ring-opening and cycloadditions are known, significant opportunities lie in discovering and developing novel reactivity modes and catalytic systems.

Future research is expected to focus on tandem and cascade reactions . The strategic positioning of the vinyl and ethoxy groups allows for intricate, multi-step transformations to be initiated from a single catalytic activation. For instance, a transition-metal-catalyzed ring-opening could generate a dipolar intermediate that subsequently participates in an intramolecular cycloaddition or rearrangement, rapidly building molecular complexity. nih.govresearchgate.net Developing catalytic systems that can control the divergent pathways of these reactive intermediates is a key area for future exploration. Tandem cyclopropane ring-opening/Conia-ene reactions have already shown promise for constructing complex carbocycles from related systems. organic-chemistry.org

The development of novel catalytic activation modes is another promising avenue. While Lewis acid and transition metal catalysis are well-established for donor-acceptor cyclopropanes, exploring new catalytic manifolds could unlock unprecedented reactivity. nih.gov For example, synergistic catalysis, combining a transition metal catalyst with an organocatalyst, has been shown to enable stereoselective [3+2] cycloadditions between vinylcyclopropanes and α,β-unsaturated aldehydes. acs.org Applying such dual catalytic systems to this compound could allow for novel cycloaddition partnerships that are not feasible with a single catalyst. Furthermore, photoredox catalysis could provide a means to engage vinylcyclopropanes in radical-mediated transformations, leading to new bond constructions and functionalizations.

The exploration of higher-order cycloadditions is also a frontier in vinylcyclopropane (B126155) chemistry. Vinylcyclopropanes can act as three-carbon or five-carbon synthons in transition metal-catalyzed cycloadditions. nih.gov While [3+2] and [5+2] cycloadditions are relatively well-explored, future research could target less common or currently unknown cycloaddition modes, such as [5+1], [5+3], or [5+4] reactions, by carefully selecting the catalytic system and the reaction partner. This would significantly expand the synthetic utility of this compound as a versatile building block for a diverse range of carbo- and heterocyclic scaffolds.

Theoretical Advancements in Cyclopropane Reactivity Prediction

The ability to accurately predict the reactivity and stereochemical outcome of reactions involving this compound is crucial for the rational design of synthetic routes and catalysts. Future advancements in this area will be heavily reliant on the synergy between high-level computational chemistry and emerging data-driven approaches.

Density Functional Theory (DFT) will continue to be an indispensable tool for elucidating complex reaction mechanisms. Future DFT studies will likely focus on building more accurate transition state models for the ring-opening and cycloaddition reactions of vinyl-alkoxy cyclopropanes. rsc.orgresearchgate.net These models will need to account for the subtle interplay of steric and electronic effects imparted by the substituents and the chiral catalyst, allowing for the precise prediction of chemo-, regio-, and diastereoselectivity. Such computational insights are critical for understanding the origins of stereoselectivity in catalyst-controlled reactions and for the in silico design of new, more effective catalysts.

A paradigm shift is occurring with the integration of machine learning (ML) and artificial intelligence (AI) into chemical research. ijnc.ir These data-driven approaches are moving beyond simple property prediction and are now being applied to forecast reaction outcomes and stereoselectivity. nih.govnips.cc For a complex molecule like this compound, ML models can be trained on datasets of known cyclopropanation and ring-opening reactions to predict the outcomes of new catalyst-substrate combinations. nih.gov Future ML strategies may employ transfer learning, where a model trained on a large dataset of general chemical reactions is fine-tuned for the specific reactivity of cyclopropanes, enabling accurate predictions even with limited specific data. nih.gov

The ultimate goal is the development of fully predictive computational workflows . These workflows could integrate quantum mechanical calculations with machine learning to create robust models capable of suggesting optimal reaction conditions and catalysts for a desired transformation of this compound. For instance, a computational design workflow has already been successfully used to engineer "generalist" cyclopropanases with tailored, stereodivergent selectivity. chemrxiv.orgresearchgate.net As these predictive models become more sophisticated and accessible, they will accelerate the discovery of new reactions and the development of efficient synthetic routes, minimizing the need for extensive empirical screening and ushering in a new era of predictive chemical synthesis.

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